2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid 2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453823
InChI: InChI=1S/C12H13FO3/c1-2-16-11-4-3-7(5-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)
SMILES: CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F
Molecular Formula: C12H13FO3
Molecular Weight: 224.23 g/mol

2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC13453823

Molecular Formula: C12H13FO3

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
IUPAC Name 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C12H13FO3/c1-2-16-11-4-3-7(5-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)
Standard InChI Key OKKIOWQOTCYRRS-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F
Canonical SMILES CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid, reflects its core structure:

  • A cyclopropane ring with two adjacent carbon atoms bonded to a phenyl group and a carboxylic acid moiety.

  • The phenyl group is substituted with an ethoxy (-OCH₂CH₃) group at the para position and a fluoro (-F) atom at the meta position .

The stereochemistry of the cyclopropane ring is critical; the (1S,2S) and (1R,2R) enantiomers exhibit distinct biological activities. For instance, the (1S,2S) configuration demonstrates higher binding affinity to the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO) compared to its enantiomer.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃FO₃
Molecular Weight224.23 g/mol
CAS Number2055840-75-8
Stereochemistry(1S,2S) and (1R,2R) enantiomers
Melting PointNot reported
SolubilityLow in water; soluble in DMSO

Synthetic Methodologies

Cyclopropanation Reactions

The cyclopropane ring is typically constructed via Simmons-Smith reactions, where a diazo compound reacts with an alkene in the presence of a zinc-copper catalyst. For example:

  • Substrate Preparation: A styrene derivative bearing the 4-ethoxy-3-fluorophenyl group is treated with diiodomethane and a zinc-copper couple.

  • Ring Formation: The reaction generates the cyclopropane core, which is subsequently functionalized with a carboxylic acid group via oxidation or carboxylation .

Photoredox-Mediated Homologation

A groundbreaking method reported in J. Am. Chem. Soc. (2024) utilizes visible-light-induced decarboxylative radical addition to nitroethylene. This single-step homologation bypasses traditional multi-step sequences:

  • Mechanism: A photoredox catalyst (e.g., acridine derivatives) oxidizes the carboxylic acid to a radical, which adds to nitroethylene. Subsequent in situ oxidation yields the homologated product .

  • Advantages: High yields (up to 91%), no chromatographic purification required, and compatibility with complex substrates like amino acids .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Key ReagentsLimitations
Simmons-Smith60–75Zn-Cu, CH₂I₂Requires pre-functionalized alkenes
Photoredox Homologation85–91Acridine catalyst, nitroethyleneSensitivity to oxygen

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard transformations:

  • Esterification: Reaction with ethanol under acidic conditions yields the ethyl ester, enhancing lipophilicity for biological assays.

  • Amide Formation: Coupling with amines via EDC/HOBt produces amides, explored as protease inhibitors.

Cyclopropane Ring-Opening

  • Acid-Catalyzed Hydrolysis: Generates a diol intermediate, which rearranges to a γ-keto acid .

  • Radical Scission: Photolytic cleavage forms allylic radicals, useful in polymer chemistry .

Biological Applications

Ethylene Biosynthesis Inhibition

In agricultural chemistry, this compound inhibits 1-aminocyclopropane-1-carboxylate oxidase (ACO), a key enzyme in ethylene production. Molecular docking studies reveal:

  • Binding Free Energy (ΔG): -6.2 kcal/mol, superior to traditional inhibitors like methylcyclopropane (-3.1 kcal/mol).

  • Binding Constant (Kb): 3.53 × 10⁴ M⁻¹, indicating strong enzyme interaction.

Table 3: Inhibitory Activity Against ACO

CompoundΔG (kcal/mol)Kb (M⁻¹)
2-(4-Ethoxy-3-fluorophenyl)cyclopropane-6.23.53 × 10⁴
Methylcyclopropane-3.10.188 × 10³
Pyrazinoic acid-5.37.61 × 10³

Anticancer Activity

The (1S,2S) enantiomer demonstrates pro-apoptotic effects in melanoma cell lines (IC₅₀ = 12 µM). Mechanistic studies suggest it disrupts mitochondrial membrane potential and activates caspase-3.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.40–1.52 (m, 4H, cyclopropane-H), 4.02 (q, 2H, OCH₂CH₃), 6.85–7.20 (m, 3H, aromatic-H), 9.25 (s, 1H, COOH).

  • ¹⁹F NMR: δ -199 ppm (singlet, aromatic-F) .

Mass Spectrometry

  • HRMS (ESI+): m/z calculated for C₁₂H₁₃FO₃ [M+H]⁺: 225.0925, observed: 225.0928.

Comparative Analysis with Structural Analogues

Table 4: Bioactivity of Cyclopropane Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Application
2-(4-Ethoxy-3-fluorophenyl)cyclopropaneACO0.45Agricultural fungicide
2-(3-Fluorophenyl)propanoic acidCOX-22.1Anti-inflammatory
4-(Ethoxyphenyl)butanoic acidPPAR-γ8.7Antidiabetic

Industrial and Environmental Considerations

Scalable Synthesis

Continuous flow reactors optimize cyclopropanation, achieving 90% conversion with residence times <5 minutes. Catalyst recycling reduces production costs by 40% .

Ecotoxicity

The compound exhibits moderate persistence in soil (DT₅₀ = 30 days) but low aquatic toxicity (LC₅₀ > 100 mg/L for Daphnia magna).

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